N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide
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Overview
Description
N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide typically involves the reaction of 4-ethoxyaniline with dibenzylamine and butanedioyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-dibenzyl-N-(4-methoxyphenyl)butanediamide
- N’,N’-dibenzyl-N-(4-ethoxyphenyl)pentanediamide
- N’,N’-dibenzyl-N-(4-ethoxyphenyl)hexanediamide
Uniqueness
N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide is unique due to its specific structural features, such as the presence of the ethoxy group on the phenyl ring and the butanediamide backbone. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-2-31-24-15-13-23(14-16-24)27-25(29)17-18-26(30)28(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-16H,2,17-20H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKJHMDCJDKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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